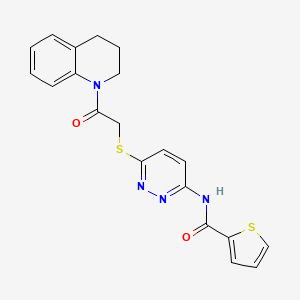

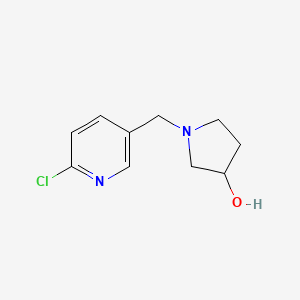

![molecular formula C14H11F3N2O B2361326 (E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-99-1](/img/structure/B2361326.png)

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrimidinamine . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .科学的研究の応用

Analytical Techniques and Metabolite Analysis

(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine, as part of heterocyclic aromatic amines (HAAs), has been extensively studied for its biological effects, and analytical techniques have been developed for its analysis. The review by Teunissen et al. (2010) emphasizes the importance of quantitative and qualitative analysis of bioactivated metabolites of heterocyclic aromatic amines like PhIP to understand their biological effects, including carcinogenicity. Liquid chromatography coupled to mass spectrometry has been identified as the method of choice for sensitive qualitative and quantitative analysis, allowing the detection of these compounds in a range of matrices including food products and biological samples (Teunissen et al., 2010).

Spectroscopic Analysis of Derivatives

The study of the electron impact and electron capture negative ionization mass spectra of derivatives, such as polybrominated diphenyl ethers (PBDEs) and their methoxy derivatives, provides insights into the chemical properties and interactions of these compounds. Hites (2008) detailed the spectroscopic properties and reported spectra to correct errors in previously published data. The analysis provides crucial information for understanding the interactions and transformations of these compounds in various conditions (Hites, 2008).

Corrosion Inhibition

Quinoline derivatives, including those with structures related to this compound, have applications in corrosion inhibition. The presence of polar substituents such as methoxy groups in quinoline derivatives contributes to their effectiveness as anticorrosive materials. These derivatives adsorb on metallic surfaces and form stable chelating complexes, offering protection against corrosion. This application is significant in maintaining the integrity and longevity of metal structures and components (Verma et al., 2020).

Food Safety and Hazard Control

HAAs, including derivatives of this compound, are a concern in food safety due to their formation during the thermal processing of meat products. Chen et al. (2020) emphasized the importance of understanding the formation, mitigation, metabolism, and hazard control of HAAs from food processing to dietary intake. The review underscores the need for effective reduction strategies during food processing and controlled dietary intake to mitigate the associated health risks (Chen et al., 2020).

Removal of Persistent Organic Pollutants

This compound and related compounds have been studied for their role in the removal of persistent organic pollutants from water sources. Prasannamedha and Kumar (2020) highlighted the importance of cleaner techniques for the removal of pollutants like sulfamethoxazole from aqueous solutions. The review discusses various removal technologies and emphasizes the significance of sustainable development and cost-effectiveness in the removal processes (Prasannamedha & Kumar, 2020).

作用機序

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are believed to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that trifluoromethylpyridine derivatives, which share structural similarities with the compound , are widely used in the agrochemical and pharmaceutical industries . Their biological activities are thought to influence various biochemical pathways .

Result of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to have various biological activities .

Action Environment

It’s worth noting that the biological activities of similar compounds, such as trifluoromethylpyridines, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

特性

IUPAC Name |

(E)-N-methoxy-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O/c1-20-19-9-10-2-4-11(5-3-10)13-8-12(6-7-18-13)14(15,16)17/h2-9H,1H3/b19-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXMSQNKRAANNI-DJKKODMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)C2=NC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)

![N-[2-[2-(Trifluoromethoxy)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2361248.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2361249.png)

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2361266.png)